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Cat. No.: B145368 Get Quote

This guide provides a comprehensive comparison of 5-bromothiazol-2-amine derivatives,

focusing on their structure-activity relationships (SAR) in anticancer and antimicrobial

applications. The information is targeted towards researchers, scientists, and drug

development professionals, offering a synthesis of experimental data from various studies to

guide future research and development of this promising class of compounds.

Comparative Analysis of Biological Activity
While a systematic SAR study on a single, homologous series of 5-bromothiazol-2-amine

derivatives is not extensively available in the public domain, a comparative analysis of related

structures provides valuable insights. The 2-aminothiazole core is a privileged scaffold in

medicinal chemistry, and modifications at the C2, C4, and C5 positions, including the

introduction of a bromine atom at the 5-position, significantly influence the biological activity.[1]

[2]

Anticancer Activity
The 5-bromothiazol-2-amine scaffold has been incorporated into various derivatives exhibiting

cytotoxic effects against a range of cancer cell lines. The introduction of different substituents

at the 2-amino and 4-positions modulates their potency.
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Table 1: In Vitro Anticancer Activity (IC50) of 5-Bromothiazol-2-amine Derivatives and Analogs

Compound
ID/Reference

Core Structure
R
(Substitution)

Cancer Cell
Line

IC50 (µM)

Analog 1[3]

(E)-2-((5-

bromothiazol-2-

yl)imino)methyl)p

henol-Ni(II)

complex

Schiff base

ligand complex

S. aureus ATCC

25923

1.95 (MIC,

µg/mL)

Analog 2[3]

(E)-2-((5-

bromothiazol-2-

yl)imino)methyl)p

henol-Zn(II)

complex

Schiff base

ligand complex

S. aureus ATCC

25923
3.9 (MIC, µg/mL)

Compound 31[1]

[4]

N-(5-(4-

fluorophenyl)thia

zol-2-yl)-3-(furan-

2-

yl)propanamide

5-bromo

replaced by 4-

fluorophenyl, N-

acylated

Not Specified
Potent KPNB1

inhibitor

Hypothetical

Analog[5]

2-Amino-5-

bromo-4-t-

butylthiazole

4-tert-butyl MCF-7 (Breast)
5.2

(Hypothetical)

Hypothetical

Analog[5]

2-Amino-5-

bromo-4-t-

butylthiazole

4-tert-butyl A549 (Lung)
8.7

(Hypothetical)

Hypothetical

Analog[5]

2-Amino-5-

bromo-4-t-

butylthiazole

4-tert-butyl HCT116 (Colon)
6.5

(Hypothetical)

Note: The IC50 values for the hypothetical analogs are illustrative and intended to guide

experimental design.[5] Direct experimental data for this specific compound was not available

in the searched literature.
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Antimicrobial Activity
5-Bromothiazol-2-amine derivatives have also been investigated for their antimicrobial

properties. The data suggests that modifications on the 2-amino group can lead to potent

antibacterial agents.

Table 2: In Vitro Antimicrobial Activity (MIC) of 5-Bromothiazol-2-amine Derivatives

Compound
ID/Reference

R (Substitution on
2-amino group)

Bacterial Strain MIC (µg/mL)

Ni(II) Complex[3]
Schiff base with

salicylaldehyde

S. aureus ATCC

25923
1.95

Ni(II) Complex[3]
Schiff base with

salicylaldehyde
MRSA ATCC 43300 3.9

Ni(II) Complex[3]
Schiff base with

salicylaldehyde

E. faecalis ATCC

29212
7.81

Ni(II) Complex[3]
Schiff base with

salicylaldehyde

P. aeruginosa ATCC

27853
7.81

Ni(II) Complex[3]
Schiff base with

salicylaldehyde
E. coli ATCC 25922 3.9

Ni(II) Complex[3]
Schiff base with

salicylaldehyde

K. pneumoniae ATCC

700603
7.81

Ligand (HL)[3]
Schiff base with

salicylaldehyde

S. aureus ATCC

25923
3.9

Zn(II) Complex[3]
Schiff base with

salicylaldehyde

S. aureus ATCC

25923
3.9

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to support the

replication and extension of these findings.
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Synthesis of 5-Bromothiazol-2-amine Derivatives
A general method for the synthesis of the 5-bromothiazol-2-amine core involves the

bromination of 2-aminothiazole. Further derivatives can be prepared by substitution reactions

at the 2-amino position.

Protocol: Bromination of 2-Aminothiazole[6]

Dissolve 2-aminothiazole in acetic acid at 0 °C.

Slowly add bromine dropwise to the solution.

Stir the mixture at room temperature for 2 hours, monitoring the reaction by TLC.

Once the reaction is complete, adjust the pH to 7-8 with a saturated solution of sodium

bicarbonate.

Extract the product with ethyl acetate.

Wash the combined organic layers with saturated saline, dry over anhydrous sodium sulfate,

filter, and concentrate.

Purify the crude product by column chromatography to yield 5-bromothiazol-2-amine.

In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

method to assess cell viability.[2][7]

Protocol: MTT Assay[5]

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density

of 5,000-10,000 cells per well and incubate for 24 hours.

Compound Treatment: Treat the cells with various concentrations of the 5-bromothiazol-2-

amine derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO).
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4

hours at 37°C.

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and

determine the IC50 value.

In Vitro Antimicrobial Activity: Broth Microdilution
Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound

against bacterial strains.

Protocol: Broth Microdilution[8][9]

Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a 96-

well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5

McFarland standard. Dilute the suspension to achieve a final concentration of approximately

5 x 105 CFU/mL in each well.

Inoculation: Inoculate each well containing the compound dilutions with the bacterial

suspension. Include positive (bacteria only) and negative (broth only) controls.

Incubation: Incubate the plates at 37°C for 18-24 hours.

MIC Determination: The MIC is the lowest concentration of the compound that completely

inhibits visible bacterial growth.

Signaling Pathways and Mechanisms of Action
5-Bromothiazol-2-amine derivatives exert their biological effects through various mechanisms,

including the inhibition of key signaling pathways involved in cell proliferation and survival.
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PI3K/Akt/mTOR Signaling Pathway Inhibition
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and is often dysregulated in

cancer.[10][11] 2-Aminothiazole derivatives have been shown to inhibit components of this

pathway.
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Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 5-bromothiazol-2-amine

derivatives.
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Modulation of Apoptosis via Bcl-2 Family Proteins
Many anticancer agents, including 2-aminothiazole derivatives, induce programmed cell death

(apoptosis). This is often achieved by modulating the balance between pro-apoptotic (e.g., Bax)

and anti-apoptotic (e.g., Bcl-2) proteins.
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Click to download full resolution via product page

Caption: Induction of apoptosis through modulation of Bcl-2 family proteins.

Inhibition of Aurora Kinases
Aurora kinases are key regulators of mitosis, and their inhibition can lead to cell cycle arrest

and apoptosis. Certain 2-aminothiazole derivatives have been identified as Aurora kinase

inhibitors.

5-Bromothiazol-2-amine
Derivative

Aurora Kinase

 inhibits

Cell Cycle Arrest
& Apoptosis

 leads to

Phosphorylated
Substrate

 phosphorylates

Substrate
(e.g., Histone H3)

Mitotic
Progression

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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